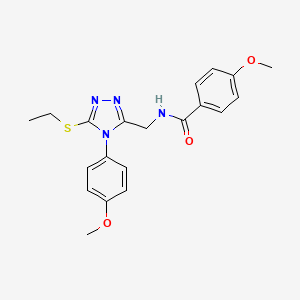

N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest in the fields of chemistry, biology, and medicine. This compound features a unique structure that allows it to participate in various reactions and exhibit distinct biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves a multi-step reaction process. Starting from commercially available 4-methoxybenzoic acid, it undergoes a series of reactions such as esterification, amidation, and triazole ring formation. Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors and optimized conditions to ensure consistency and cost-effectiveness. This involves careful monitoring of parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Continuous flow chemistry is often employed to improve reaction efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: Halogenation, nitration, and alkylation can modify its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or ethanol.

Major Products Formed

Major products of these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products are often isolated and purified using chromatographic techniques.

Applications De Recherche Scientifique

Synthesis of the Compound

The synthesis of N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic reactions. The process generally begins with the formation of the triazole ring followed by the introduction of substituents such as ethylthio and methoxy groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

For instance:

- In vitro studies demonstrated that triazole derivatives showed promising activity against strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .

- Mechanism of action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt cellular processes in microbial cells, potentially through inhibition of specific enzymes or interference with cell wall synthesis.

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. This compound has been shown to be effective against various fungal pathogens:

- Case Study : A study evaluated the antifungal activity against Candida albicans and Aspergillus niger, revealing that certain derivatives exhibited substantial inhibitory effects .

Agricultural Applications

The compound's potential extends into agricultural science, particularly in the development of fungicides. The triazole moiety is known for its role in plant protection:

- Fungicidal Activity : Research has indicated that triazole derivatives can be effective in controlling plant diseases caused by fungal pathogens . This application could lead to the development of new agricultural products aimed at enhancing crop yields while managing disease resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Modification Studies : Variations in substituents on the triazole ring or benzamide moiety can significantly influence antimicrobial and antifungal potency. Research has focused on correlating specific structural features with enhanced biological activity, guiding future synthetic efforts .

Mécanisme D'action

The compound exerts its effects through specific molecular targets and pathways:

Enzyme Inhibition: It binds to and inhibits the activity of certain enzymes, disrupting biochemical pathways.

Signal Modulation: Modulates signaling pathways involved in cell growth and apoptosis.

Receptor Interaction: Interacts with cellular receptors, influencing cellular responses.

Comparaison Avec Des Composés Similaires

Comparing N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide with similar compounds highlights its uniqueness:

N-((5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: Similar structure but different substituent group, leading to varied reactivity and biological activity.

N-((5-(ethylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide: Positional isomer with differing chemical and physical properties.

N-((5-(ethylthio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxybenzamide: Contains ethoxy groups instead of methoxy, impacting its pharmacokinetic and dynamic profile.

This compound stands out due to its specific substituent groups, which confer unique chemical reactivity and potential for diverse applications.

Activité Biologique

The compound N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions, including the formation of the triazole moiety and subsequent modifications to introduce the ethylthio and methoxybenzamide groups.

Synthesis Overview

- Formation of Triazole Ring : The initial step involves the reaction of appropriate hydrazines with substituted carbonyl compounds to form the triazole structure.

- Introduction of Ethylthio Group : This is achieved through nucleophilic substitution reactions.

- Formation of Benzamide Linkage : The final step involves acylation reactions to attach the methoxybenzamide moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated selective cytotoxicity against human colon carcinoma cells, suggesting that modifications like those found in this compound could enhance this activity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in various studies. Compounds with similar functional groups have shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess such effects .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of a series of triazole derivatives on human cancer cell lines. Among these, one derivative exhibited IC50 values in the micromolar range against colon carcinoma cells, indicating promising anticancer activity .

Case Study 2: Antimicrobial Screening

In another study, various triazole compounds were screened for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values lower than standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Table 1: Biological Activities of Related Triazole Compounds

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters permeability leading to cell lysis |

| Nucleic Acid Interference | Inhibits DNA/RNA synthesis |

| Cytokine Inhibition | Reduces levels of inflammatory cytokines |

Propriétés

IUPAC Name |

N-[[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-4-28-20-23-22-18(24(20)15-7-11-17(27-3)12-8-15)13-21-19(25)14-5-9-16(26-2)10-6-14/h5-12H,4,13H2,1-3H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATQUECXGUKWJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.